molecular formula C9H17NO3 B8717394 1-Piperidinecarboxylic acid, 4-methoxy-, ethyl ester

1-Piperidinecarboxylic acid, 4-methoxy-, ethyl ester

Cat. No. B8717394
M. Wt: 187.24 g/mol
InChI Key: BBYIZJDTYQJQDX-UHFFFAOYSA-N
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Patent
US08552188B2

Procedure details

1-ethoxycarbonyl-4-hydroxypiperidine (30.3 g) and triethylamine (23 g) were dissolved in ethyl acetate (182 mL) and the obtained mixture was cooled to 3° C. Methanesulfonyl chloride (22.05 g) was added thereto under stirring while taking caution such that the temperature did not exceed 20° C., and the mixture was continuously stirred under ice cooling for 1 hour. The obtained reaction mixture was washed with water (90 mL×3). The organic layer was isolated and concentrated to obtain a target compound as a light yellow oily substance. The yield amount was 43.09 g (98%).
Quantity
30.3 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
182 mL
Type
solvent
Reaction Step One
Quantity
22.05 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([N:6]1[CH2:11][CH2:10][CH:9]([OH:12])[CH2:8][CH2:7]1)=[O:5])[CH3:2].[CH2:13](N(CC)CC)C.CS(Cl)(=O)=O>C(OCC)(=O)C>[CH2:1]([O:3][C:4]([N:6]1[CH2:7][CH2:8][CH:9]([O:12][CH3:13])[CH2:10][CH2:11]1)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
30.3 g
Type
reactant
Smiles
C(C)OC(=O)N1CCC(CC1)O
Name
Quantity
23 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
182 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
22.05 g
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
3 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 20° C.
STIRRING
Type
STIRRING
Details
the mixture was continuously stirred under ice cooling for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The obtained reaction mixture
WASH
Type
WASH
Details
was washed with water (90 mL×3)
CUSTOM
Type
CUSTOM
Details
The organic layer was isolated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to obtain a target compound as a light yellow oily substance

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)N1CCC(CC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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